molecular formula C27H22F6NNaO6S B606698 Cintirorgon sodium CAS No. 2055538-47-9

Cintirorgon sodium

Cat. No. B606698
M. Wt: 625.5142
InChI Key: NWMACPZNQFABGF-BDQAORGHSA-M
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Description

Cintirorgon, also known as LYC-55716, is an investigational drug . It is a potent and orally active RORgamma agonist with potential immunomodulatory and antineoplastic activities . It is currently in the investigational stage and is not yet approved .


Molecular Structure Analysis

Cintirorgon has the molecular formula C27H23F6NO6S . Its exact mass is 603.10 and its molecular weight is 603.53 . The InChIKey for Cintirorgon is GULSIMHVQYBADX-FQEVSTJZSA-N .


Physical And Chemical Properties Analysis

Cintirorgon has a molecular weight of 603.53 and a molecular formula of C27H23F6NO6S . More detailed physical and chemical properties might be proprietary to the developing company.

Scientific Research Applications

  • Sodium in Energy Storage : Sodium batteries have been a subject of extensive research due to their potential in high-energy storage applications, particularly for load leveling and electric vehicles. Sodium-ion batteries are increasingly relevant for renewable energy storage due to their long lifetime, high power, and cost-effectiveness (Delmas, 2018).

  • Sodium in Agriculture : Sodium alginate, a compound derived from seaweed, has been studied for its role as a plant growth promoter. Research on lemongrass demonstrated that irradiated sodium alginate enhances growth and essential oil production, indicating its potential use in agriculture (Idrees et al., 2012).

  • Sodium in Medical Imaging : Sodium MRI is an emerging field in translational imaging research. It provides quantitative biochemical information about tissue viability and cellular integrity, aiding in the diagnosis and prognosis of various diseases. Sodium MRI has been applied in studies of the brain, breast cancer, cartilage, muscle, and kidney (Madelin & Regatte, 2013).

  • Sodium in Pharmacology : Sodium ferulate, a sodium salt derived from certain plants, has demonstrated effectiveness in treating cardiovascular diseases. Its antithrombotic, platelet aggregation inhibitory, and antioxidant activities make it a valuable drug in clinical practice (Wang & Ou-yang, 2006).

  • Sodium in Environmental Science : Sodium percarbonate has been studied for its application in groundwater remediation, particularly in the degradation of pollutants like benzene. The activation of sodium percarbonate with chelated-Fe(II) significantly enhances the degradation process, demonstrating its potential in environmental cleanup efforts (Fu et al., 2016).

Safety And Hazards

Cintirorgon is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Cintirorgon is currently in the investigational stage. A phase 1 study evaluated the safety and tolerability of Cintirorgon in adults with relapsed/refractory metastatic cancer . The results support the safety and tolerability of Cintirorgon and selection of 450 mg BID dose for a phase 2a study assessing Cintirorgon clinical activity, safety, and biomarkers in patients with NSCLC, head and neck, gastroesophageal, renal cell, urothelial, and ovarian cancers .

properties

IUPAC Name

sodium;3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F6NO6S.Na/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30;/h3-12,20,25H,13-14H2,1-2H3,(H,35,36);/q;+1/p-1/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMACPZNQFABGF-BDQAORGHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F6NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cintirorgon sodium

CAS RN

2055538-47-9
Record name Cintirorgon sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055538479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cintirorgon sodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6S6P87405
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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